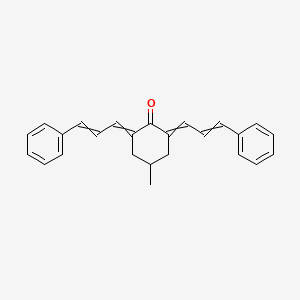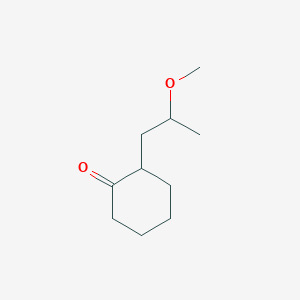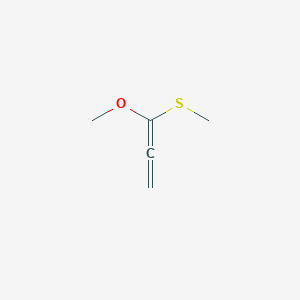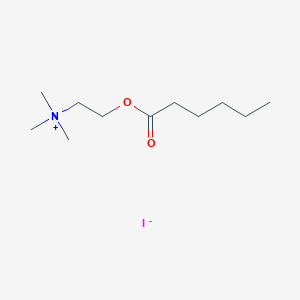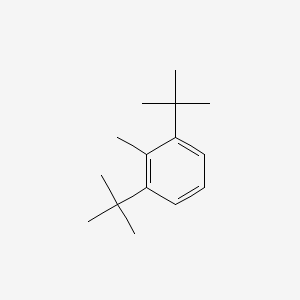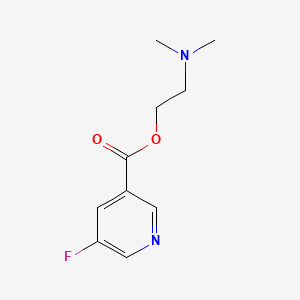
2-(Dimethylamino)ethyl 5-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 5-fluoronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a dimethylamino group and a fluorine atom attached to the nicotinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 5-fluoronicotinate typically involves the esterification of 5-fluoronicotinic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl 5-fluoronicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl 5-fluoronicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials, such as polymers with specific functional properties
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl 5-fluoronicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The dimethylamino group can enhance binding affinity, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but lacks the fluorine atom.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group but is based on benzoic acid rather than nicotinic acid
Uniqueness
2-(Dimethylamino)ethyl 5-fluoronicotinate is unique due to the presence of both the dimethylamino group and the fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
23586-98-3 |
|---|---|
Formule moléculaire |
C10H13FN2O2 |
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H13FN2O2/c1-13(2)3-4-15-10(14)8-5-9(11)7-12-6-8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
YMMBHKNLOOIXRY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(=O)C1=CC(=CN=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


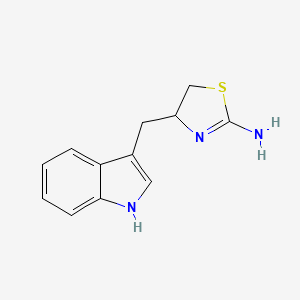





![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
